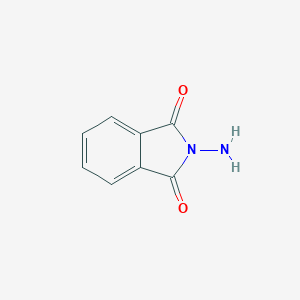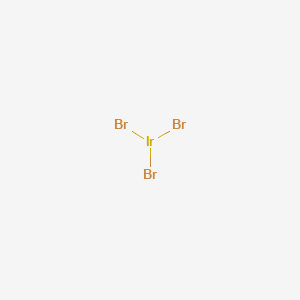
9,10-Dihydro-9,10-ethenoanthracene-11,12-dicarboxylic anhydride
Übersicht
Beschreibung
9,10-Dihydro-9,10-ethenoanthracene-11,12-dicarboxylic anhydride (DEAD) is a chemical compound that is widely used in scientific research. It is a polycyclic aromatic hydrocarbon with two anhydride groups, which makes it a versatile reagent for organic synthesis. DEAD has been extensively studied for its unique properties and applications in various fields of research.
Wirkmechanismus
The mechanism of action of 9,10-Dihydro-9,10-ethenoanthracene-11,12-dicarboxylic anhydride is based on its ability to act as a dehydrating agent. The anhydride groups in 9,10-Dihydro-9,10-ethenoanthracene-11,12-dicarboxylic anhydride react with nucleophiles, such as alcohols and amines, to form cyclic anhydrides and lactones. The reaction proceeds through an intermediate species that involves the formation of a tetrahedral intermediate.
Biochemische Und Physiologische Effekte
9,10-Dihydro-9,10-ethenoanthracene-11,12-dicarboxylic anhydride has no known biochemical or physiological effects. It is a synthetic compound that is used exclusively in laboratory experiments. There is no evidence to suggest that it has any toxic or harmful effects on living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 9,10-Dihydro-9,10-ethenoanthracene-11,12-dicarboxylic anhydride in laboratory experiments is its versatility. It can be used in a wide range of reactions, and it is readily available from commercial suppliers. However, 9,10-Dihydro-9,10-ethenoanthracene-11,12-dicarboxylic anhydride is a highly reactive compound that requires careful handling and storage. It is also sensitive to moisture and air, which can affect its reactivity.
Zukünftige Richtungen
There are several future directions for research on 9,10-Dihydro-9,10-ethenoanthracene-11,12-dicarboxylic anhydride. One area of interest is the development of new synthetic methods that use 9,10-Dihydro-9,10-ethenoanthracene-11,12-dicarboxylic anhydride as a reagent. Another area of research is the use of 9,10-Dihydro-9,10-ethenoanthracene-11,12-dicarboxylic anhydride in the synthesis of biologically active compounds, such as antibiotics and anticancer agents. Additionally, there is potential for the use of 9,10-Dihydro-9,10-ethenoanthracene-11,12-dicarboxylic anhydride in the development of new materials, such as polymers and coatings.
Conclusion:
In conclusion, 9,10-Dihydro-9,10-ethenoanthracene-11,12-dicarboxylic anhydride (9,10-Dihydro-9,10-ethenoanthracene-11,12-dicarboxylic anhydride) is a versatile reagent that is widely used in scientific research. Its unique properties make it a valuable tool for chemists, and its potential applications in various fields of research make it an area of interest for future studies. While there are limitations to its use, careful handling and storage can ensure its effectiveness in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
9,10-Dihydro-9,10-ethenoanthracene-11,12-dicarboxylic anhydride is used as a reagent in organic synthesis, particularly in the preparation of cyclic anhydrides and lactones. It is also used as a catalyst in the synthesis of peptides and other biologically active compounds. 9,10-Dihydro-9,10-ethenoanthracene-11,12-dicarboxylic anhydride is a versatile reagent that can be used in a wide range of reactions, making it a valuable tool for chemists.
Eigenschaften
CAS-Nummer |
1625-83-8 |
|---|---|
Produktname |
9,10-Dihydro-9,10-ethenoanthracene-11,12-dicarboxylic anhydride |
Molekularformel |
C18H10O3 |
Molekulargewicht |
274.3 g/mol |
IUPAC-Name |
17-oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13,15(19)-heptaene-16,18-dione |
InChI |
InChI=1S/C18H10O3/c19-17-15-13-9-5-1-2-6-10(9)14(16(15)18(20)21-17)12-8-4-3-7-11(12)13/h1-8,13-14H |
InChI-Schlüssel |
QJHKAOSKFASRQJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C3C4=CC=CC=C4C(C2=C1)C5=C3C(=O)OC5=O |
Kanonische SMILES |
C1=CC=C2C3C4=CC=CC=C4C(C2=C1)C5=C3C(=O)OC5=O |
Andere CAS-Nummern |
1625-83-8 |
Synonyme |
9,10-Dihydro-9,10-ethenoanthracene-11,12-dicarboxylic anhydride |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

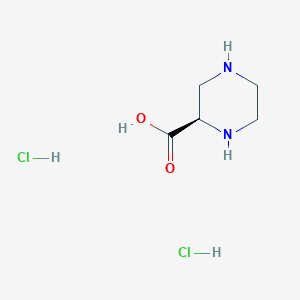
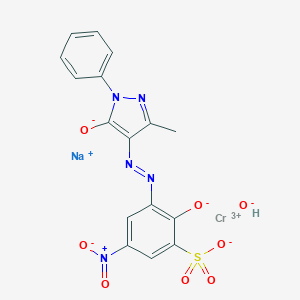
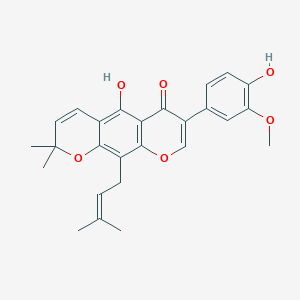
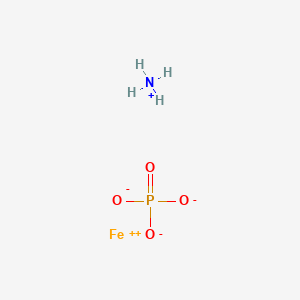

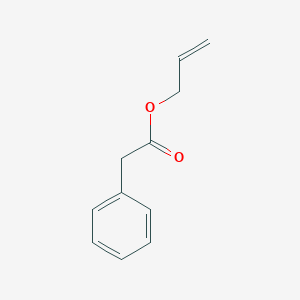

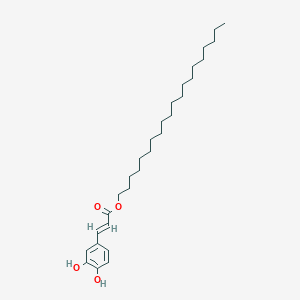
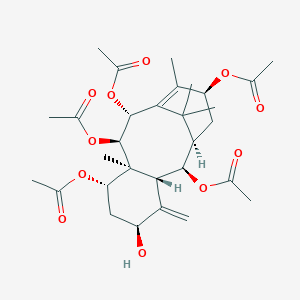
![(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide](/img/structure/B158493.png)
